![molecular formula C11H11ClN2O B2927269 6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one CAS No. 1782634-38-1](/img/structure/B2927269.png)
6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one is a synthetic organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The indole moiety in this compound is a significant structural motif found in many natural products and pharmaceuticals, making it an important target for synthetic chemists.
作用机制
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology .
Mode of Action
It’s worth noting that indole derivatives are often involved in a variety of biological activities, including interactions with cancer cells, microbes, and various disorders in the human body .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of an indole derivative with a suitable chloro-substituted pyrrolidine precursor under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality.
化学反应分析
Types of Reactions
6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of substituted indole derivatives.
科学研究应用
6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds and indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
相似化合物的比较
Similar Compounds
- 6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane]
- 6-Chloro-1,2-dihydrospiro[indole-3,3’-cyclopropane]
- 6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidine]
Uniqueness
6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
属性
IUPAC Name |
6-chlorospiro[1H-indole-3,3'-pyrrolidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-7-1-2-8-9(5-7)14-10(15)11(8)3-4-13-6-11/h1-2,5,13H,3-4,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOPXMCPUFTBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C3=C(C=C(C=C3)Cl)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
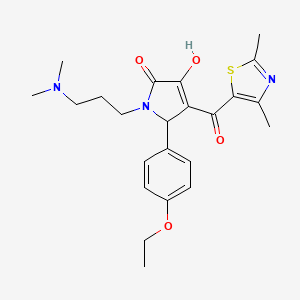

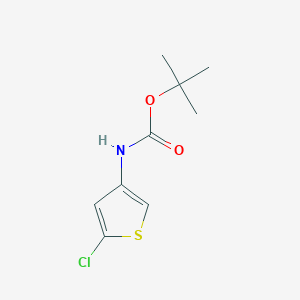
![[5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine](/img/structure/B2927194.png)
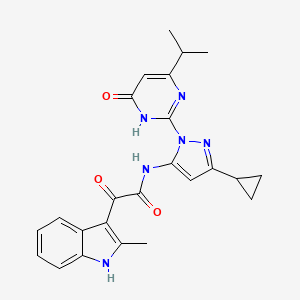
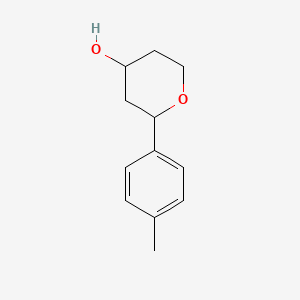
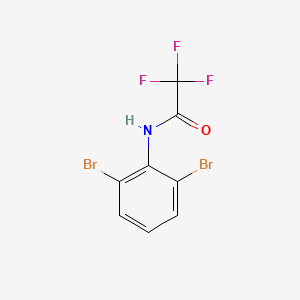
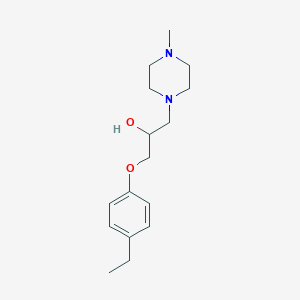

![3-(2-methoxyethyl)-1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2927204.png)
![13-fluoro-5-(6-methoxy-1H-indole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2927205.png)
![1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2927207.png)
![N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2927208.png)

